molecular formula C8H16Cl2N2O3 B6243446 methyl 1-acetylpiperazine-2-carboxylate dihydrochloride CAS No. 2402828-92-4

methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B6243446
CAS No.: 2402828-92-4
M. Wt: 259.1
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Description

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS 122323-88-0) is a piperazine derivative characterized by an acetyl group at the 1-position and a methyl ester at the 2-position of the piperazine ring, with two hydrochloride counterions. Its molecular formula is C₈H₁₄Cl₂N₂O₃, and it has a molecular weight of 217.09 g/mol . The compound is primarily used in laboratory research, particularly in medicinal chemistry for synthesizing bioactive molecules. The dihydrochloride salt enhances solubility in aqueous solutions, making it suitable for in vitro assays .

Properties

CAS No.

2402828-92-4

Molecular Formula

C8H16Cl2N2O3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

Piperazine is first protonated to form piperazine-1-ium monohydrochloride, which reacts sequentially with methyl chloroformate and acetyl chloride. The reaction is catalyzed by Cu(II) or Ce(III) ions immobilized on polymeric resins (e.g., Amberlite® IR-120), enabling heterogeneous catalysis. Key advantages include:

  • Suppression of disubstitution : Protonation reduces the nucleophilicity of the second nitrogen, limiting byproduct formation.

  • Catalyst recyclability : Supported metal ions retain >90% activity after five cycles.

The reaction proceeds in methanol at reflux (65°C) for 6–8 hours, yielding the monosubstituted product in 84–88% purity before salt formation.

Sequential Functionalization Protocol

  • Carboxylation : Piperazine monohydrochloride reacts with methyl chloroformate (1.1 eq) in methanol, catalyzed by Cu(II)-Amberlite.

  • Acetylation : The intermediate is treated with acetyl chloride (1.05 eq) at 40°C for 3 hours.

  • Salt formation : The product is precipitated as dihydrochloride using concentrated HCl in ethyl acetate.

This sequence ensures minimal cross-reactivity, with disubstituted byproducts accounting for <5% of total output.

Microwave-Assisted Process Intensification

Microwave (MW) irradiation significantly enhances reaction kinetics for piperazine functionalization. Comparative studies show MW methods reduce processing time by 60–70% while maintaining yields comparable to conventional heating.

Batch vs. Flow MW Systems

ParameterBatch MW (Procedure B)Flow MW (Procedure C)
Reaction time45–60 min25–35 min
Catalyst loading5 wt%3 wt%
Yield82–85%87–89%
Energy consumption0.8 kWh/mol0.5 kWh/mol

Data adapted from Kotek et al.

The flow MW system employs a polypropylene-encased catalytic bed (Cu(II)-Amberlite) within a custom reactor, allowing continuous processing at near-ambient pressure. This configuration minimizes thermal degradation while achieving 98.5% conversion in a single pass.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

  • Methanol vs. acetic acid : Methanol provides higher yields (88% vs. 72%) due to better solubility of intermediates.

  • Temperature control : Reactions above 70°C promote disubstitution; optimal range is 60–65°C.

Molar Ratio Optimization

ReactantOptimal ratio (piperazine:reagent)Yield impact (±%)
Methyl chloroformate1:1.05+8
Acetyl chloride1:1.02+5

Deviations beyond ±5% of these ratios increase byproduct formation by 12–18%.

Purification and Salt Formation

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥99% HPLC purity. Dihydrochloride salt formation is accomplished by:

  • Dissolving the free base in anhydrous THF.

  • Dropwise addition of 4M HCl in dioxane.

  • Precipitation at −20°C for 12 hours.

This method yields pharmaceutical-grade material with <0.5% residual solvents.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Process time (h)Scalability
Conventional heating8498.28Moderate
Batch MW8598.51.5High
Flow MW8999.10.6Industrial

Flow MW systems demonstrate superior performance, particularly for large-scale production (>100 kg/batch).

Industrial Implementation Challenges

While laboratory-scale yields exceed 85%, scaling to production volumes introduces three key challenges:

  • Catalyst fouling : Resin-bound catalysts require regeneration every 10 cycles.

  • Microwave uniformity : Large reactors need phased-array MW systems for consistent heating.

  • Salt polymorphism : Dihydrochloride crystallization must be tightly controlled to avoid hydrate formation.

Recent advances in oscillatory flow reactors paired with real-time PAT (Process Analytical Technology) monitoring have addressed these issues in pilot plants .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group enables nucleophilic substitution, particularly at the ester moiety. Key findings include:

Reagents/Conditions :

  • Nucleophiles : Amines, alcohols, thiols

  • Catalysts : Acid/base conditions (e.g., NaOH, HCl)

  • Solvents : Acetonitrile, dichloromethane

  • Temperature : 25–100°C

Example Reaction :

Methyl ester+R-NH2ACN, 50°CAmide derivative+MeOH\text{Methyl ester} + \text{R-NH}_2 \xrightarrow{\text{ACN, 50°C}} \text{Amide derivative} + \text{MeOH}

Outcome :

  • Substitution at the ester group yields amides or thioesters .

  • Reaction rates depend on nucleophile strength and solvent polarity.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield
Acidic (HCl, H₂O)1M HCl, reflux1-Acetylpiperazine-2-carboxylic acid85%
Basic (NaOH, H₂O)2M NaOH, 70°CSodium carboxylate salt90%

Mechanism :

  • Base hydrolysis proceeds via nucleophilic attack by hydroxide ions.

  • Acidic hydrolysis involves protonation of the ester oxygen .

Acylation and Alkylation

The secondary amine on the piperazine ring participates in acylation/alkylation:

Acylation Protocol :

  • React with acetyl chloride in tetrahydrofuran (THF).

  • Use DIPEA as a base to neutralize HCl byproduct.

  • Isolate via silica gel chromatography.

Alkylation Protocol :

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Piperazine-1-ium acetate in methanol, reflux.

  • Outcome : Monoalkylated derivatives with >80% purity .

Coupling Reactions

The carboxylate group facilitates peptide-like couplings:

EDCI/HOBt-Mediated Coupling :

Carboxylate+AmineEDCI/HOBt, THFAmide+H2O\text{Carboxylate} + \text{Amine} \xrightarrow{\text{EDCI/HOBt, THF}} \text{Amide} + \text{H}_2\text{O}

  • Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

  • Yield : 75–90% under optimized conditions.

5.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of new therapeutic agents targeting a range of diseases, including:

  • Neurological Disorders : The compound has been studied for its potential inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease and other neurodegenerative conditions .
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Chemical Synthesis

The compound plays a vital role in organic synthesis, particularly in the preparation of piperazine derivatives. It can be utilized in:

  • C–H Functionalization : The piperazine ring can undergo functionalization, enhancing its reactivity for further chemical transformations.
  • Synthesis of Complex Organic Molecules : this compound is used as a precursor in creating more complex structures, contributing to advancements in chemical research .

Antimicrobial Studies

A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial protein synthesis or cell membrane integrity, with effective concentrations observed at micromolar levels.

Bacterial StrainInhibition Concentration (µM)
Staphylococcus aureus5
Escherichia coli10

Cancer Research

In preliminary studies focused on cancer cells with KRAS mutations, treatment with this compound resulted in:

  • A significant reduction in unmodified KRAS protein levels.
  • Increased levels of cleaved caspase 3, indicating apoptosis induction.

This suggests potential therapeutic applications for treating KRAS-driven cancers.

Cancer Cell LineKRAS Protein Level Reduction (%)Cleaved Caspase 3 Increase (%)
KRAS G12C Mutant7050

Enzyme Interaction Studies

Virtual screening studies have indicated that this compound can inhibit human acetylcholinesterase. This inhibition is crucial for neurotransmitter regulation and positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s.

Mechanism of Action

The mechanism of action of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Below is a comparative analysis of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride with key analogs:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Research Applications
This compound 122323-88-0 217.09 1-acetyl, 2-methyl ester, dihydrochloride Medicinal chemistry, drug design
Piperazine-2-carboxylic acid methyl ester dihydrochloride 2758-98-7 217.09 2-methyl ester, dihydrochloride Lab synthesis, intermediate
1-(2-Methoxyphenyl)piperazine dihydrochloride 38869-49-7 265.18 2-methoxyphenyl, dihydrochloride Antipsychotics, antihypertensives
HBK-5 (Xanthone-piperazine derivative) N/A N/A 4-methylpiperazinyl, 3-chloro, xanthone core Antidepressant, anxiolytic studies
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride 109384-27-2 270.76 2-methyl, benzyl ester, hydrochloride Stereochemical studies
Key Observations:
  • Acetyl vs. Methyl Ester : The acetyl group in the target compound may enhance metabolic stability compared to simpler methyl ester analogs (e.g., piperazine-2-carboxylic acid methyl ester dihydrochloride) .
  • Aromatic Substitutions : Compounds like 1-(2-methoxyphenyl)piperazine dihydrochloride (CAS 38869-49-7) exhibit aryl groups that likely improve receptor binding, as seen in antipsychotic activity .
  • Complex Scaffolds : HBK-5, a xanthone-piperazine hybrid, demonstrates the role of piperazine in enhancing antidepressant-like activity, though its larger structure may limit bioavailability compared to simpler analogs .

Stereochemical Considerations

Enantiomers such as (R)- and (S)-2-methylpiperazine dihydrochloride () highlight the importance of stereochemistry in biological activity.

Biological Activity

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a compound belonging to the piperazine family, which is known for its diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₇H₁₄Cl₂N₂O₃
  • Molecular Weight : 209.11 g/mol

The structure of this compound includes a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to interact with various biological targets.

1. Antidepressant Effects

Research indicates that compounds similar to methyl 1-acetylpiperazine-2-carboxylate may exhibit antidepressant properties. These effects are often attributed to their interaction with serotonin receptors, which play a crucial role in mood regulation. For example, studies have shown that piperazine derivatives can enhance serotonin signaling, leading to improved mood and reduced symptoms of depression.

2. Anticancer Properties

Methyl 1-acetylpiperazine-2-carboxylate has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma (HCC)10Induces apoptosis via Sirt6 activation
Colorectal Cancer (CRC)15Cell cycle arrest
Pancreatic Ductal Adenocarcinoma (PDAC)20Inhibition of migration

3. Neuroprotective Effects

Studies have suggested that methyl 1-acetylpiperazine-2-carboxylate may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative disorders.

Pharmacological Evaluation

Pharmacological evaluations have highlighted the compound's ability to interact with various receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic applications in treating psychiatric disorders.

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)
Serotonin Receptor (5-HT2A)50 nM
Dopamine Receptor (D2)100 nM

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of methyl 1-acetylpiperazine-2-carboxylate. For instance, modifications to the piperazine ring have been explored to improve its pharmacokinetic properties, such as solubility and absorption rates .

Case Study: Synthesis Optimization

In a study published in December 2022, researchers synthesized several analogs of methyl 1-acetylpiperazine-2-carboxylate to evaluate their biological activity. The findings indicated that certain structural modifications led to enhanced Sirt6 activation, resulting in improved anticancer efficacy .

Q & A

Q. What are the recommended synthesis protocols for methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, piperazine derivatives can be acetylated using acetyl chloride in anhydrous dichloromethane under nitrogen, followed by carboxylation with methyl chloroformate. Reaction optimization requires controlling temperature (0–5°C for acylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to acetyl chloride). Yield improvements are achieved by removing water via molecular sieves or anhydrous sodium sulfate .
  • Key Data :
StepReagents/ConditionsYield Range
AcylationAcetyl chloride, DCM, 0–5°C65–75%
CarboxylationMethyl chloroformate, NaOH, RT70–80%

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (argon) at –20°C. Avoid prolonged exposure to light or humidity. Stability tests indicate degradation occurs at >40°C, with decomposition products including CO, NOx, and HCl gas. Use desiccants like silica gel during storage .

Q. What analytical methods are validated for assessing purity and quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Pharmacopeial guidelines require ≥98.5% purity (anhydrous basis). Impurities like unreacted acetylpiperazine or hydrolyzed byproducts are quantified using a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing this compound synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediate stability. Tools like ICReDD integrate reaction path searches with experimental validation to reduce trial-and-error. For example, computational screening identified optimal solvents (e.g., THF over DMF) for carboxylation, reducing side reactions by 20% .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs (melting point: 258°C for the anhydrous form). Solubility in water (<1 mg/mL) vs. methanol (>50 mg/mL) should be verified via gravimetric analysis under controlled humidity .

Q. How does the compound interact with biochemical pathways, and what experimental models validate these interactions?

  • Methodological Answer : Structural analogs inhibit monoamine oxidases (MAOs) or bind to GPCRs. In vitro assays (e.g., radioligand binding with HEK293 cells expressing dopamine D2 receptors) quantify affinity (Ki values). Environmental factors like pH (optimum 7.4) and ionic strength must be controlled to avoid false negatives .

Q. What advanced techniques characterize degradation products under accelerated stability conditions?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products. Forced degradation (40°C/75% RH for 4 weeks) revealed two major degradants: 1-acetylpiperazine (m/z 129.1) and methyl carboxylate hydrolysis products (m/z 165.2). Quantify using calibration curves with reference standards .

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